

Spectroscopic Characterization of N-Vinylformamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(Hydroxymethyl)-*N*-vinylformamide

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This technical guide provides a comprehensive overview of the spectroscopic characterization of N-vinylformamide (NVF), a crucial monomer in the synthesis of functional polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of NVF, complete with experimental protocols and data interpretation.

Introduction to N-Vinylformamide (NVF)

N-Vinylformamide (C_3H_5NO , CAS No: 13162-05-5) is a versatile monomer utilized in the free-radical polymerization to produce poly(N-vinylformamide) (PNVF).^{[1][2]} PNVF serves as a precursor to poly(vinylamine), a polymer with applications in various fields, including paper manufacturing, water treatment, and biomedicine. Given its reactivity and the functional properties of its polymer derivatives, precise characterization of the monomer is essential for quality control and reaction monitoring. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the molecular structure and purity of NVF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-vinylformamide, both 1H and ^{13}C NMR are used to elucidate the structure, confirming the presence of the vinyl and formamide functional groups.

1H NMR Spectroscopy of N-Vinylformamide

Proton NMR (^1H NMR) is used to identify the hydrogen atoms in the NVF molecule. The spectrum typically shows signals corresponding to the formyl proton, the vinyl protons, and the N-H proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ^1H NMR Spectroscopic Data for N-Vinylformamide

Proton Assignment	Chemical Shift (δ) in ppm (Solvent: CDCl_3)	Multiplicity	Coupling Constants (J) in Hz
H-C(O)	~8.0-8.3	Doublet	Varies
N-H	~7.0-7.5	Broad Singlet	-
=CH-N	~6.5-6.8	Doublet of Doublets	Varies (geminal, cis, trans)
=CH ₂ (trans)	~4.6-4.8	Doublet of Doublets	Varies (geminal, trans)
=CH ₂ (cis)	~4.3-4.5	Doublet of Doublets	Varies (geminal, cis)

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

^{13}C NMR Spectroscopy of N-Vinylformamide

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of the molecule. The NVF spectrum shows distinct signals for the carbonyl carbon and the two vinyl carbons.

Table 2: ^{13}C NMR Spectroscopic Data for N-Vinylformamide

Carbon Assignment	Chemical Shift (δ) in ppm (Solvent: CDCl_3)
C=O (Carbonyl)	~160-165
=CH-N (Vinyl)	~130-135
=CH ₂ (Vinyl)	~95-100

Note: Data is compiled from typical values found in chemical databases.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of NVF clearly indicates the presence of the amide and vinyl groups.

Table 3: Key IR Absorption Bands for N-Vinylformamide

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	~3200-3400	Medium
C-H Stretch (vinyl)	~3000-3100	Medium
C=O Stretch (amide I)	~1650-1680	Strong
N-H Bend (amide II)	~1530-1560	Medium
C=C Stretch (vinyl)	~1620-1640	Medium
=C-H Bend (vinyl)	~900-1000	Strong

Note: The spectrum is typically acquired on a neat sample.[4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.

NMR Sample Preparation and Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-25 mg of N-vinylformamide for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5][6]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] NVF is soluble in many common organic solvents.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[5\]](#)
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[6\]](#)
- The final sample height in the tube should be approximately 4-5 cm.[\[5\]](#)
- Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[7\]](#)
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[\[5\]](#)
 - Tune and match the probe for the nucleus being observed (^1H or ^{13}C).[\[5\]](#)
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[\[6\]](#)
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

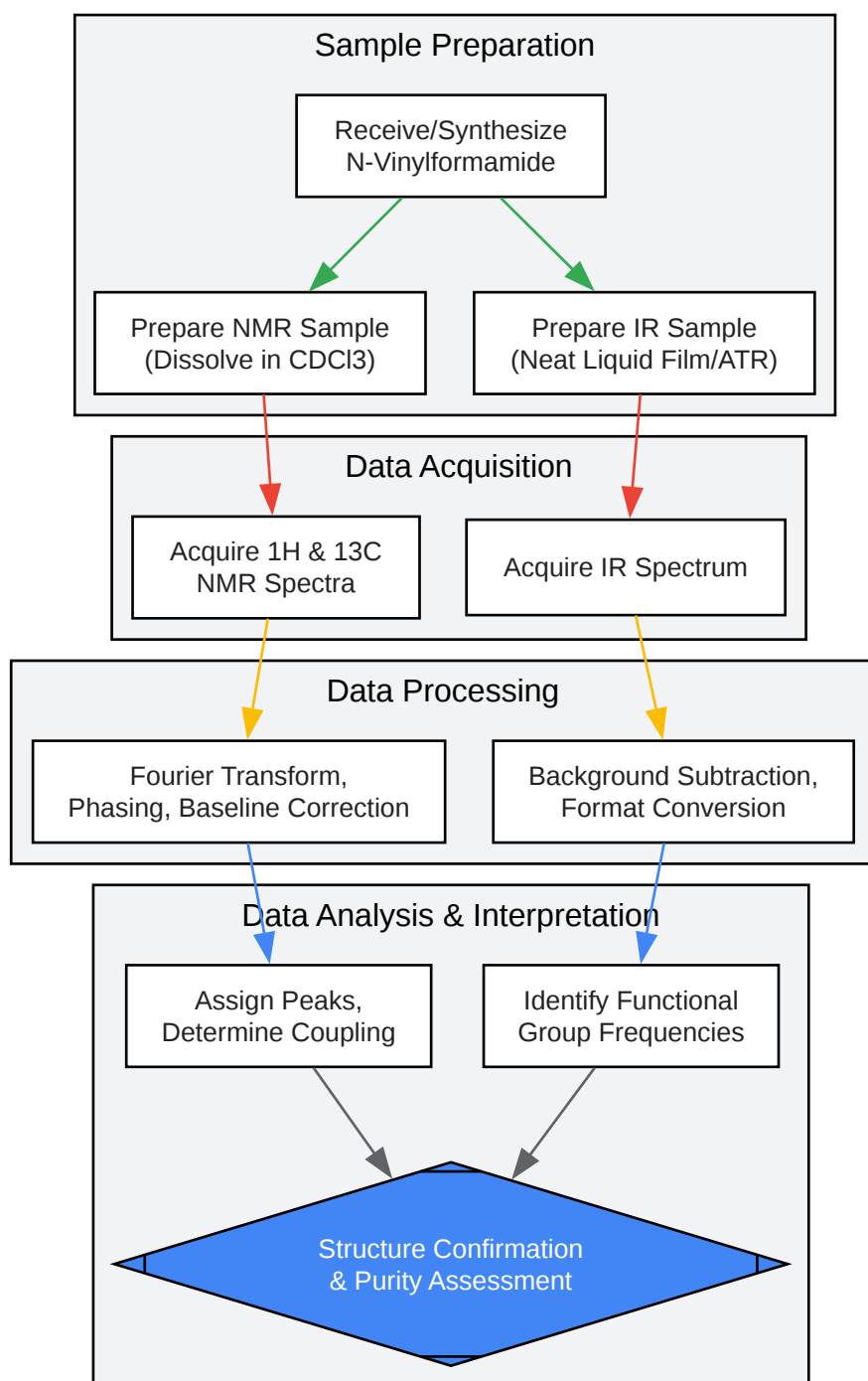
IR Sample Preparation and Data Acquisition (Neat Liquid)

- Sample Preparation:
 - Since N-vinylformamide is a liquid, a neat spectrum can be obtained without a solvent.[\[8\]](#)

- Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.^[9]
- Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid directly onto the ATR crystal.
- Data Acquisition:
 - Place the sample holder (with the salt plates or the ATR puck) into the sample compartment of the IR spectrometer.
 - First, collect a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder itself.^[9]
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates or ATR crystal thoroughly with an appropriate dry solvent (e.g., acetone or isopropanol) and a soft, lint-free tissue after the measurement.^[9]

Workflow for Spectroscopic Characterization

The logical flow from sample receipt to final data analysis is a critical component of any spectroscopic study. The following diagram illustrates a generalized workflow for the characterization of a chemical substance like N-vinylformamide.



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